1,1-Dihydroperfluoroheptyl acrylate

Description

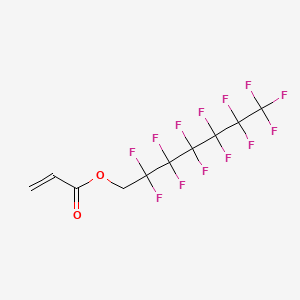

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13O2/c1-2-4(24)25-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAVADKMAMZXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61910-85-8 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61910-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80204488 | |

| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-11-5 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6M66NB3BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Engineering for 1,1 Dihydroperfluoroheptyl Acrylate

Esterification Pathways for Fluoroalcohol-Acrylate Coupling Reactions

The most common method for synthesizing 1,1-Dihydroperfluoroheptyl acrylate (B77674) is through the direct esterification of 1,1-dihydroperfluoroheptan-1-ol with acrylic acid or its derivatives, such as acryloyl chloride. nih.gov This reaction, a classic Fischer esterification, involves combining the alcohol and the carboxylic acid in the presence of an acid catalyst to form the ester and water.

C₆F₁₃CH₂OH + CH₂=CHCOOH ⇌ C₆F₁₃CH₂OOCCH=CH₂ + H₂O (1,1-dihydroperfluoroheptan-1-ol + Acrylic Acid ⇌ 1,1-Dihydroperfluoroheptyl acrylate + Water)

Alternatively, using acryloyl chloride offers a more reactive pathway that does not produce water as a byproduct, driving the reaction to completion. nih.govacs.org

C₆F₁₃CH₂OH + CH₂=CHCOCl → C₆F₁₃CH₂OOCCH=CH₂ + HCl (1,1-dihydroperfluoroheptan-1-ol + Acryloyl Chloride → this compound + Hydrogen Chloride)

The efficiency of the esterification reaction is highly dependent on the catalyst system employed. Both homogeneous and heterogeneous catalysts are utilized to accelerate the reaction rate and improve yield.

Homogeneous Catalysts: Strong soluble acids are traditionally used in industrial settings. These include:

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TSA)

Methanesulfonic acid

Boron trifluoride (BF₃), often in a methanol (B129727) solution, is particularly effective for preparing esters of carboxylic acids. sigmaaldrich.com

While effective, homogeneous catalysts present challenges in separation from the product mixture, potential for corrosion, and can lead to unwanted side reactions.

Heterogeneous Catalysts: To overcome the drawbacks of soluble catalysts, solid acid catalysts have been investigated. These are advantageous as they can be easily removed by filtration and are often reusable. Examples include:

Ion-exchange resins: Amberlyst-15 and Amberlyst-16 have shown high conversion and yields (>98%) in the esterification of fatty acids with long-chain alcohols.

Metal-Organic Frameworks (MOFs): UiO-66-NH₂ has been successfully used as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids, demonstrating higher conversion yields compared to BF₃·MeOH. nih.gov The amino groups in the MOF are believed to assist in activating the alcohol, facilitating the reaction. nih.gov

Reaction Optimization: Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts. Key parameters include temperature, reactant molar ratio, and catalyst concentration. For instance, in the synthesis of acrylate-based materials, studies have focused on optimizing the initiator and solvent ratios to maximize the polymerization yield. mdpi.com In continuous flow processes for producing esters like 2-octyl acrylate, using a film evaporator to remove the acid catalyst has been shown to reduce byproduct formation during purification. google.com

Table 1: Comparison of Catalyst Systems for Esterification Reactions

| Catalyst Type | Catalyst Example | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Sulfuric Acid, p-TSA | Liquid | High catalytic activity | Difficult to separate, corrosive, potential side reactions |

| Homogeneous | Boron Trifluoride (BF₃) | Gas/Liquid | Effective, avoids certain byproducts like HF with phenols sigmaaldrich.com | Volatile, requires careful handling |

| Heterogeneous | Amberlyst-15/16 | Solid | Easily separable, reusable, high yield (>98%) | Potential for lower activity with sterically hindered reactants |

| Heterogeneous | UiO-66-NH₂ (MOF) | Solid | High conversion yield, reusable nih.gov | Higher cost, may require specific synthesis conditions |

The choice of solvent can significantly impact reaction kinetics and equilibrium. While esterification can sometimes be performed without a solvent, an inert solvent is often used to facilitate mixing and heat transfer.

Green Chemistry Approaches: Growing environmental concerns have spurred research into more sustainable synthetic methods. A significant advancement in this area is the use of supercritical carbon dioxide (scCO₂). scCO₂ is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. rsc.orgwiley-vch.de It has been successfully employed as a medium for the homogeneous free-radical solution polymerization of 1,1-dihydroperfluorooctyl acrylate, a closely related monomer. aip.org The use of scCO₂ can simplify downstream processing, as the solvent is easily removed by depressurization, and can lead to closed-loop processes where materials are recycled. wiley-vch.denih.gov

Another green approach involves emulsion polymerization using environmentally benign surfactants. For instance, fluorine-silicon acrylate latexes have been synthesized using green mixed surfactants like sodium rosinate and alkyl polyglycoside (APG) to replace traditional, more toxic options. researchgate.net

Advanced Purification Techniques and Methodologies for Purity Assessment

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, solvents, and byproducts. Common purification methods include:

Washing: The product mixture is often washed with water or a basic solution (e.g., sodium bicarbonate) to neutralize and remove the acid catalyst and unreacted acrylic acid.

Distillation: Vacuum distillation is frequently used to separate the final monomer from less volatile impurities.

Drying: The purified monomer is dried over a drying agent like anhydrous magnesium sulfate (B86663) to remove any residual water.

Purity Assessment: A suite of analytical techniques is used to confirm the structure and assess the purity of the final monomer. These methods provide detailed information about the chemical composition and the level of any impurities. resolvemass.caresolvemass.ca

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups in the molecule, such as the C=O stretch of the ester, the C=C stretch of the acrylate group, and the C-F bonds of the perfluoroalkyl chain. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are powerful tools for elucidating the precise molecular structure. acs.orgrsc.orgmdpi.com NMR confirms the connectivity of atoms and can be used to quantify impurities.

Gas Chromatography (GC): GC is employed to determine the purity of the monomer, with typical purities for commercial fluorinated monomers being greater than 98.0%.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify the structure of any byproducts or fragments. resolvemass.ca

X-ray Photoelectron Spectroscopy (XPS): While more commonly used for surface analysis of polymers, XPS can provide information on the elemental composition and chemical states of the atoms in the monomer. aip.orgrsc.org

Table 2: Analytical Techniques for Purity Assessment of this compound

| Technique | Information Provided |

|---|---|

| FTIR Spectroscopy | Identification of functional groups (e.g., -C=O, C-F, C=C) rsc.orgmdpi.com |

| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry acs.orgrsc.org |

| Gas Chromatography (GC) | Quantitative purity assessment and separation of volatile components |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification resolvemass.ca |

| Elemental Analysis | Determination of the empirical formula (C, H, O, F content) acs.org |

Development of Novel Synthetic Routes for Enhanced Yield and Selectivity in Monomer Production

Research continues to seek more efficient, selective, and environmentally friendly methods for producing fluorinated monomers. While direct esterification remains the dominant industrial method, several novel approaches are being explored.

Another area of development is the use of highly selective catalysts that can operate under milder conditions. The engineering of enzymes and biocatalysts to perform esterification offers a potential route to highly selective synthesis under ambient conditions, although this is still an emerging area for fluorinated compounds. nih.gov

Furthermore, advancements in polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have driven the need for high-purity monomers. researchgate.netresearchgate.net While ATRP is a polymerization method, the stringent purity requirements for these controlled radical processes push for improvements in the underlying monomer synthesis and purification to achieve low polydispersity and well-defined polymer architectures.

Mechanistic Investigations and Kinetic Studies of 1,1 Dihydroperfluoroheptyl Acrylate Polymerization

Free Radical Polymerization (FRP) of 1,1-Dihydroperfluoroheptyl Acrylate (B77674)

Conventional free-radical polymerization (FRP) is a common method for polymerizing vinyl monomers like acrylates. mdpi.com The process involves three main stages: initiation, propagation, and termination. youtube.com The presence of the bulky, electron-withdrawing perfluoroalkyl chain in 1,1-dihydroperfluoroheptyl acrylate influences the kinetics and pathways of these fundamental steps.

Initiation Mechanisms and In-depth Kinetic Analysis

The initiation of the polymerization of this compound is typically achieved through the thermal or photochemical decomposition of an initiator molecule to generate free radicals. Common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). mdpi.comcmu.edu Redox initiation systems can also be employed, which can prevent the formation of gaseous byproducts and lower the reaction temperature. mdpi.com

Rp = kp[M][P•]

where kp is the propagation rate constant, [M] is the monomer concentration, and [P•] is the total concentration of propagating radicals. Under steady-state conditions, the radical concentration is constant, and the rate equation can be expressed as:

Rp = kp (f kd [I] / kt)1/2 [M]

where f is the initiator efficiency, kd is the initiator decomposition rate constant, [I] is the initiator concentration, and kt is the termination rate constant.

Kinetic studies on the polymerization of structurally similar fluorinated acrylates often utilize techniques like differential scanning calorimetry (DSC) to follow the reaction exotherm and determine the evolution of the polymerization rate with time. mdpi.com Such analyses reveal that the polymerization of these monomers exhibits characteristics of radical polymerization reactions where diffusion-controlled phenomena become significant as conversion increases. mdpi.com For instance, in the bulk radical polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), a related acrylate, the reaction rate shows a typical autoacceleration effect (gel effect) where the termination rate decreases due to increased viscosity. mdpi.com

Table 1: Typical Kinetic Parameters for Free Radical Polymerization of Acrylate Monomers (Note: Specific data for this compound is limited; this table presents representative values for acrylate polymerization to illustrate the concepts.)

| Parameter | Symbol | Typical Value Range | Significance |

| Propagation Rate Constant | kp | 102 - 104 L·mol-1·s-1 | Rate of monomer addition to the growing chain. ethernet.edu.et |

| Termination Rate Constant | kt | 106 - 108 L·mol-1·s-1 | Rate of radical-radical termination reactions. ethernet.edu.et |

| Initiator Efficiency | f | 0.3 - 0.8 | Fraction of radicals that successfully initiate polymerization. |

| Activation Energy of Propagation | Ea,p | 15 - 25 kJ·mol-1 | Energy barrier for the propagation step. researchgate.net |

| Activation Energy of Termination | Ea,t | 5 - 15 kJ·mol-1 | Energy barrier for the termination step. |

Analysis of Chain Propagation and Termination Pathways

Chain Propagation: The propagation step involves the sequential addition of monomer molecules to the growing polymer radical. youtube.com For acrylates, this process is generally very fast. The bulky fluorinated side chain of this compound can influence the stereochemistry of the resulting polymer. Studies on other fluoroalkyl acrylates have shown that polymerization at lower temperatures and in specific solvents can lead to polymers with higher syndiotacticity. cmu.edu

Termination Pathways: Termination of growing polymer chains in FRP occurs primarily through two mechanisms: combination (or coupling) and disproportionation. youtube.com

Combination: Two growing radical chains combine to form a single "dead" polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two "dead" polymer chains, one with a saturated end group and the other with a terminal double bond.

The relative contribution of these two pathways depends on the monomer structure and reaction temperature. For many acrylate polymerizations, termination is known to be chain-length dependent, where the termination rate coefficient, kt, decreases as the polymer chains grow and their mobility is reduced. researchgate.net Studies on various acrylates at low temperatures (to avoid complicating side reactions) have shown that a composite model can describe this chain-length-dependent termination (CLDT) behavior. researchgate.net

Methodologies for Control over Molecular Weight and Dispersity in FRP

In conventional FRP, controlling the molecular weight and achieving a narrow molecular weight distribution (low dispersity, Đ) is challenging due to the continuous nature of initiation and the rapid, statistical termination processes. cmu.edu However, some degree of control can be exerted:

Initiator Concentration: The molecular weight is inversely proportional to the square root of the initiator concentration. Increasing [I] leads to a higher concentration of radicals, resulting in shorter chains.

Chain Transfer Agents (CTAs): The addition of CTAs, such as thiols or certain halogenated compounds, is a common method to regulate molecular weight. ethz.ch The CTA interrupts the growth of a polymer chain and initiates a new one, effectively lowering the average molecular weight. ethz.ch The ratio of the rate of chain transfer to the rate of propagation is known as the chain transfer constant (Cs = ktr/kp).

Controlled Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which are unable to propagate or terminate. cmu.edunih.gov This minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. acs.orgnih.gov

Atom Transfer Radical Polymerization (ATRP) Studies of this compound

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. mdpi.comcmu.edu

The application of ATRP to fluorinated acrylates has been successful. acs.org A significant challenge in the polymerization of semi-fluorinated monomers like this compound is the poor solubility of all components (monomer, initiator, catalyst, and the resulting polymer) in a single solvent system. acs.org Research has shown that using a fluorinated alcohol, such as 2-trifluoromethyl-2-propanol (B1293914) (TFMP), as the solvent can overcome these solubility issues and prevent side reactions like transesterification. acs.org

A highly efficient approach is the use of light-mediated ATRP, which allows for temporal control over the polymerization by simply turning a light source on or off. acs.orgacs.orgnih.gov This method has been successfully applied to a wide range of semi-fluorinated acrylates, yielding well-defined polymers with near-quantitative conversions and narrow molecular weight distributions (Đ typically between 1.1 and 1.3). acs.org The retention of the halogen end-group functionality allows for the synthesis of block copolymers through sequential monomer addition. nih.govacs.org

Table 2: Representative Conditions for Photoinduced ATRP of a Semi-Fluorinated Acrylate (Adapted from studies on tetrafluoropropyl acrylate, a model for semi-fluorinated acrylates like this compound. acs.org)

| Component | Role | Example Concentration/Ratio |

| Monomer | Building Block | [Monomer] = 2.0 M |

| Initiator | Ethyl α-bromophenylacetate | [M]/[I] = 200/1 |

| Catalyst | CuBr2 | [I]/[Cu] = 1/0.005 |

| Ligand | Tris[2-(dimethylamino)ethyl]amine (Me6TREN) | [Cu]/[L] = 1/1 |

| Solvent | 2-Trifluoromethyl-2-propanol (TFMP) | 50% v/v |

| Light Source | Blue LEDs (λ ≈ 450 nm) | - |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique that controls polymerization by using a dithioester, trithiocarbonate, or similar RAFT agent. researchgate.netcapes.gov.br The growing radical reversibly adds to the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, thus transferring the chain.

RAFT polymerization has been successfully employed for various acrylate monomers, including those with functional groups. researchgate.netdigitellinc.com The choice of RAFT agent is critical and depends on the specific monomer being polymerized. For acrylates, dithiobenzoates and trithiocarbonates are often effective. The polymerization of 1-ethoxyethyl acrylate, a precursor to poly(acrylic acid), has been optimized using a RAFT agent, demonstrating that a temperature of 70 °C provides a good balance between reaction speed and control over the polymerization. This approach allows for the synthesis of well-defined homopolymers and block copolymers. capes.gov.br While specific studies on this compound are not widely published, the established strategies for other acrylates provide a strong foundation for its controlled polymerization via RAFT. digitellinc.com

Nitroxide-Mediated Polymerization (NMP) Approaches for Architectural Control

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, such as block copolymers and polymers with controlled molecular weights and low dispersity. researchgate.net The mechanism of NMP involves a reversible termination of the growing polymer chain by a stable nitroxide radical. This reversible capping process establishes a dynamic equilibrium between dormant and active species, allowing for controlled chain growth.

While specific studies focusing exclusively on the NMP of this compound are limited in publicly available literature, the general principles of NMP are applicable to acrylates. For the polymerization of acrylates via NMP, alkoxyamine initiators are employed. At elevated temperatures, the C–ON bond of the alkoxyamine undergoes homolytic cleavage, generating a propagating radical and a nitroxide radical. nih.gov The propagating radical can then add monomer units. The nitroxide radical reversibly combines with the propagating chain end, putting it in a dormant state and preventing termination reactions.

The control over the polymer architecture in NMP is achieved by manipulating the equilibrium between the active and dormant species. This allows for the synthesis of block copolymers by sequential monomer addition. For instance, a macroinitiator of poly(this compound) could be synthesized and subsequently used to initiate the polymerization of a different monomer, leading to the formation of a block copolymer. The choice of nitroxide, initiator, and reaction conditions (e.g., temperature) is crucial for achieving good control over the polymerization of acrylates.

Table 1: Key Parameters in Nitroxide-Mediated Polymerization for Architectural Control

| Parameter | Influence on Polymer Architecture |

| Alkoxyamine Initiator | Determines the initial radical concentration and can be functionalized to introduce specific end-groups. |

| Nitroxide Structure | Affects the equilibrium constant of the dormant-active species, influencing polymerization rate and control. |

| Temperature | Controls the rate of homolytic cleavage of the alkoxyamine and the position of the equilibrium. |

| Monomer Conversion | Allows for the creation of block copolymers through sequential monomer addition at high conversions. |

Ionic Polymerization Methodologies for Fluorinated Acrylates

Ionic polymerization, which proceeds via ionic intermediates, offers another avenue for the synthesis of polymers from fluorinated acrylates. This category is broadly divided into anionic and cationic polymerization, each with its own set of mechanistic features and challenges, particularly for electron-deficient monomers like acrylates.

Anionic polymerization of acrylates, including fluorinated variants, is known to be challenging due to side reactions. The propagating enolate anion can react with the carbonyl group of the monomer or the polymer, leading to termination or branching. For fluorinated acrylates, the strong electron-withdrawing nature of the perfluoroalkyl chain further enhances the susceptibility of the carbonyl group to nucleophilic attack. youtube.com

Despite these challenges, living anionic polymerization of some acrylate monomers has been achieved under specific conditions, such as low temperatures and in the presence of additives that can stabilize the propagating anion. researchgate.net The use of bulky counterions and specific ligands can help to suppress side reactions. mdpi.com For this compound, the bulky perfluoroheptyl group might provide some steric hindrance around the propagating center, potentially influencing the polymerization kinetics and the extent of side reactions. However, detailed mechanistic studies specifically for this monomer are not extensively reported.

Table 2: Mechanistic Challenges in Anionic Polymerization of Fluorinated Acrylates

| Challenge | Description | Potential Mitigation Strategies |

| Nucleophilic Attack on Carbonyl | The enolate anion can attack the ester carbonyl group of the monomer or polymer, leading to termination. | Low temperatures, bulky counterions, addition of Lewis acids. |

| Chain Transfer | Proton abstraction from the monomer or solvent can terminate the growing chain. | Use of aprotic solvents, purification of reagents. |

| Backbiting | Intramolecular cyclization reaction of the propagating anion leading to the formation of cyclic byproducts. | Optimization of reaction conditions (temperature, solvent). |

Cationic polymerization is generally suitable for monomers with electron-donating groups. Acrylates, being electron-deficient, are typically not readily polymerized via a cationic mechanism. However, the development of highly reactive initiating systems has expanded the scope of cationic polymerization to include less reactive monomers. nih.gov

For fluorinated acrylates, the electron-withdrawing perfluoroalkyl chain further deactivates the double bond towards electrophilic attack, making cationic polymerization even more challenging. Research in this area is sparse, and the direct cationic polymerization of this compound to achieve novel architectures like block copolymers has not been widely reported. The synthesis of block copolymers containing fluorinated acrylate segments is more commonly achieved through a combination of different polymerization techniques, where a block from a more reactive monomer is first synthesized via cationic polymerization and then used to initiate the polymerization of the fluorinated acrylate via a different mechanism, such as radical polymerization. rsc.org

Photopolymerization and Radiation-Induced Polymerization Studies

Photopolymerization and radiation-induced polymerization are powerful techniques for the rapid curing of monomers and the formation of crosslinked networks. These methods are initiated by high-energy sources like UV light or electron beams, which generate reactive species (radicals or ions) that initiate polymerization. ichtj.waw.pl

UV-initiated polymerization of acrylates is a widely used industrial process. The polymerization is initiated by a photoinitiator that, upon absorption of UV light, generates free radicals. These radicals then initiate the chain polymerization of the acrylate monomers. The kinetics of photopolymerization can be studied using techniques like photo-differential scanning calorimetry (photo-DSC) and real-time FTIR spectroscopy. mdpi.comnih.gov

Table 3: Factors Influencing UV-Initiated Polymerization of Acrylates

| Factor | Influence on Kinetics and Mechanism |

| Photoinitiator Type and Concentration | Affects the rate of radical generation and, consequently, the overall polymerization rate. |

| UV Light Intensity | Higher intensity generally leads to a faster polymerization rate due to increased radical generation. |

| Monomer Structure | The reactivity of the acrylate double bond and the steric hindrance of the side chain influence the propagation rate constant. |

| Oxygen Inhibition | Oxygen can quench the excited state of the photoinitiator or react with the generated radicals, leading to an inhibition period. |

Electron beam (EB) curing is a high-energy process that does not require a photoinitiator. The high-energy electrons directly interact with the monomer molecules, leading to the formation of radicals and initiating polymerization. nih.govnih.gov This method is known for its high curing speed and deep penetration.

The interaction of electron beams with fluoropolymers can lead to various chemical changes, including chain scission and the formation of different radical species. iaea.org In the case of poly(this compound), EB irradiation would lead to the formation of primary radicals on the polymer backbone and side chains. These radicals can then participate in secondary reactions such as crosslinking or degradation.

Table 4: Radical Species and Secondary Reactions in Electron Beam Curing of Acrylate Polymers

| Species/Reaction | Description |

| Primary Radicals | Formed by the direct interaction of electrons with the monomer/polymer. Can be located on the polymer backbone or side chains. |

| Propagating Radicals | Formed by the addition of a primary radical to a monomer molecule. |

| Crosslinking | Recombination of two polymer radicals, leading to the formation of a network structure. |

| Chain Scission | Fragmentation of the polymer backbone, leading to a decrease in molecular weight. |

| Reaction with Oxygen | If oxygen is present, peroxy radicals can be formed, which can lead to oxidative degradation. |

Copolymerization Strategies and Advanced Macromolecular Architectures Involving 1,1 Dihydroperfluoroheptyl Acrylate

Statistical Copolymerization Investigations

Statistical copolymerization offers a straightforward approach to blend the properties of different monomers. The resulting polymer chain has a random sequence of monomer units, which is governed by the relative reactivities of the comonomers.

The prediction and control of copolymer composition are reliant on the monomer reactivity ratios (r₁ and r₂). These ratios are defined as the rate constant for a propagating chain ending in one monomer adding to the same monomer type versus adding to the other monomer. For the copolymerization of two monomers, M₁ and M₂, the reactivity ratios are given by:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ and k₂₂ are the rate constants for homopropagation, and k₁₂ and k₂₁ are the rate constants for cross-propagation. frontiersin.org The product of the reactivity ratios (r₁r₂) provides insight into the copolymerization behavior. An r₁r₂ value close to 1 indicates a random copolymerization, while a value approaching 0 suggests a tendency towards alternation. frontiersin.org

The determination of these ratios is typically achieved through methods like the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tudos methods, which analyze the copolymer composition at low monomer conversions as determined by techniques such as ¹H NMR spectroscopy. frontiersin.org While specific reactivity ratios for 1,1-dihydroperfluoroheptyl acrylate (B77674) with common comonomers are not widely reported in publicly available literature, studies on similar fluorinated acrylates provide valuable insights. For instance, in the copolymerization of other fluoroalkyl methacrylates with glycidyl (B131873) methacrylate (B99206), it has been observed that the experimental composition deviates only slightly from the theoretical feed ratio, suggesting comparable reactivities. nih.gov

The sequence distribution, which describes the arrangement of monomer units along the polymer chain, is also a critical factor influencing the final properties of the copolymer. This distribution can be predicted using the determined reactivity ratios and the copolymerization equation.

The structure of the comonomer plays a pivotal role in the polymerization kinetics and the microstructure of the resulting copolymer. The electronic and steric effects of the comonomer influence its reactivity and how it is incorporated into the polymer chain. For instance, the high electronegativity of the fluorine atoms in 1,1-dihydroperfluoroheptyl acrylate can affect the reactivity of its double bond. paint.org

When copolymerized with non-fluorinated monomers such as alkyl methacrylates, a random distribution of monomer units is generally expected. paint.org The choice of comonomer allows for the tailoring of the copolymer's glass transition temperature (Tg) and fluorine content, thereby controlling its thermomechanical properties. paint.org For example, copolymerizing with a monomer having a bulky side group can increase the Tg, leading to a more rigid material. Conversely, a comonomer with a flexible side chain can lower the Tg, resulting in a more elastomeric polymer.

In the case of fluorinated latex coatings, a two-step polymerization process is often employed. This involves introducing the fluorinated monomer in the second stage to ensure its predominant location in the outer layer of the polymer particles, which is crucial for achieving desired surface properties like hydrophobicity. mdpi.com The composition of the comonomers, including the presence of crosslinking agents like allyl methacrylate, significantly impacts the water resistance and surface morphology of the final coating. mdpi.com

Block Copolymer Synthesis and Design Principles

Block copolymers, which consist of two or more distinct homopolymer blocks linked together, offer the ability to combine disparate properties within a single molecule. This often leads to microphase separation and the formation of ordered nanostructures.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the primary methods for synthesizing well-defined di-block and multi-block copolymers containing fluorinated segments. These techniques allow for the sequential addition of monomers, leading to polymers with controlled molecular weights and low polydispersity. fluorine1.rursc.org

For example, di-block copolymers of acrylic acid and partially fluorinated acrylates have been synthesized using ATRP to create potential ¹⁹F MRI imaging agents. nih.gov The synthesis typically involves the polymerization of the first block, followed by the use of the resulting polymer as a macroinitiator for the polymerization of the second block. Similarly, RAFT polymerization has been employed to create di-block and tri-block copolymers with temperature-responsive properties in aqueous media. rsc.org The versatility of RAFT allows for the use of a wide range of functional monomers under various experimental conditions. rsc.org

The synthesis of multi-block copolymers can be achieved through iterative monomer additions in a "one-shot" approach, where different metal-free polymerization techniques like ATRP and Ring-Opening Polymerization (ROP) are combined. rsc.org More advanced strategies, such as acid-triggered RAFT polymerization, have been shown to enhance the synthesis of multi-block copolymers by minimizing termination reactions and maintaining low dispersity. rsc.orgnih.gov

A summary of representative strategies for synthesizing block copolymers with fluorinated segments is presented in the table below.

| Polymerization Technique | Block Copolymer Type | Monomers | Key Features |

| ATRP | Di-block | Acrylic acid, partially fluorinated acrylates/methacrylates | Synthesis of potential ¹⁹F MRI imaging agents. nih.gov |

| RAFT | Di-block, Tri-block | Temperature-responsive monomers, functional monomers | Synthesis of water-soluble block copolymers with tailored characteristics. rsc.org |

| Concurrent ATRP and ROP | Di-block | Vinyl monomers, lactones | Metal-free synthesis in a single reaction medium. rsc.org |

| Acid-triggered RAFT | Multi-block | Methacrylates, acrylates, acrylamides | Enhanced control and reduced termination for well-defined multi-block structures. rsc.orgnih.gov |

The amphiphilic nature of block copolymers containing a fluorinated segment and a non-fluorinated segment drives their self-assembly into various nanostructures in selective solvents. The incompatibility between the blocks leads to the formation of micelles, vesicles, or other complex morphologies. acs.orgacs.org

In fluorinated media, block copolymers with a crystalline polyferrocenylsilane block and a highly fluorinated coil block have been shown to form cylindrical micelles of controlled length through a crystallization-driven self-assembly process. acs.orgacs.org This "living" self-assembly allows for the preparation of well-defined, functional nanomaterials in the fluorous phase. acs.orgacs.org

The self-assembly of fluorinated block copolymers in organic solvents has also been extensively studied. mdpi.combuffalo.edu The morphology of the resulting aggregates is influenced by the copolymer architecture, the solvent, and the preparation conditions. In aqueous solutions, diblock copolymers of acrylic acid with partially fluorinated acrylates can spontaneously self-assemble into stable micelles with a fluorine-rich core, which is advantageous for applications like MRI. nih.gov The method of micellization has been found to influence the observed MRI image intensities. nih.gov

The self-assembly behavior of these copolymers can be responsive to external stimuli such as temperature. For instance, some RAFT-synthesized diblock copolymers exhibit thermally-induced supramolecular assembly in aqueous media, allowing for the formation of dynamic and responsive nanomaterials. rsc.orgnih.gov

Graft Copolymerization and Polymer Brush Formation Methodologies

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. This architecture can be achieved through "grafting from," "grafting to," or "grafting through" methods. cmu.edunih.gov Polymer brushes, a special class of graft copolymers, involve polymer chains densely grafted to a surface. cmu.edu

The "grafting from" approach, where polymerization is initiated from sites on a polymer backbone or a surface, is a powerful technique for creating well-defined graft copolymers and polymer brushes. cmu.edursc.org Controlled radical polymerization techniques like ATRP and RAFT are particularly well-suited for this purpose. researchgate.netnih.gov For example, a poly(2-hydroxyethyl acrylate) backbone has been functionalized with initiating groups for the subsequent ATRP of styrene (B11656) to create amphiphilic graft copolymers. rsc.org

The synthesis of polymer brushes with fluorinated segments allows for precise control over surface properties. nih.gov Surface-initiated ATRP and RAFT have been used to grow polymer brushes from various substrates, leading to surfaces with tailored wettability and chemical resistance. researchgate.netnih.gov The combination of different polymerization techniques, such as ATRP and RAFT, allows for the synthesis of complex diblock copolymer brushes with stimuli-responsive properties. researchgate.net

The table below summarizes methodologies for creating graft copolymers and polymer brushes.

| Grafting Method | Polymerization Technique | Resulting Architecture | Key Features |

| "Grafting from" | ATRP, RAFT | Graft copolymers, Polymer brushes | Well-defined side chains with controlled length and density. cmu.edursc.org |

| Surface-Initiated ATRP/RAFT | Polymer brushes | Densely packed polymer chains on a surface. | Precise control over surface properties. researchgate.netnih.gov |

| Combined ATRP and RAFT | Diblock copolymer brushes | Stimuli-responsive surfaces. | Combines advantages of different controlled polymerization methods. researchgate.net |

The development of these advanced macromolecular architectures based on this compound and other fluorinated monomers continues to push the boundaries of materials science, enabling the creation of novel materials with unprecedented control over their structure and function.

Network Formation and Crosslinking Reactions in Fluorinated Acrylate Systems

The incorporation of this compound into a polymer network transforms the material from a soluble thermoplastic into an insoluble and infusible thermoset. This process, known as crosslinking, creates a three-dimensional structure where polymer chains are linked by covalent bonds. The resulting network's properties are highly dependent on the crosslink density—the number of crosslinks per unit volume.

The primary method for creating such networks is through the copolymerization of this compound with a multifunctional monomer that acts as a crosslinking agent. These agents possess two or more reactive groups, typically acrylate or methacrylate functionalities, allowing them to connect multiple polymer chains.

Key Mechanisms and Components:

Free-Radical Polymerization: Network formation in acrylate systems is most commonly achieved through free-radical polymerization. The process can be initiated by thermal initiators (e.g., peroxides, azo compounds) or, more frequently, by photoinitiators that generate radicals upon exposure to ultraviolet (UV) light. polysciences.comresearchgate.net UV curing is particularly advantageous due to its rapid reaction rates at ambient temperatures and the ability to control the curing process spatially. polysciences.com

Crosslinking Agents: The choice of crosslinking agent is critical in defining the final network architecture and properties. Di-functional acrylates or methacrylates are widely used to create these networks. polysciences.com The length and chemical nature of the crosslinker's backbone influence the flexibility, thermal stability, and swelling behavior of the resulting material. nih.gov For instance, longer, more flexible crosslinkers like poly(ethylene glycol) diacrylate (PEGDA) can impart a degree of elasticity, while shorter, rigid crosslinkers like 1,4-butanediol (B3395766) diacrylate (BDDA) lead to more brittle, densely crosslinked materials. polysciences.comnih.gov

Network Structure: In a typical crosslinking polymerization with a monomer like this compound, the growing polymer chains incorporate the crosslinking agent. Since the crosslinker has multiple reactive sites, it becomes a junction point, covalently linking different chains together. As the reaction proceeds, a gel point is reached where a continuous network is formed, leading to a rapid increase in viscosity and the formation of an insoluble solid. The final structure consists of poly(this compound) chains connected by the crosslinker units.

Influence of Fluorinated Chains:

The presence of the fluorinated side chains of this compound within the network has a profound impact on the material's surface properties. During network formation, these low-energy fluoroalkyl groups tend to migrate to the polymer-air interface. This self-organization minimizes the surface free energy, resulting in a highly hydrophobic and oleophobic surface. This phenomenon is critical for applications in anti-fouling, low-adhesion, and protective coatings.

Research Findings in Analogous Systems:

While specific studies detailing the crosslinking of this compound are not extensively documented in the reviewed literature, research on similar fluorinated acrylate systems provides valuable insights. For example, studies on other long-chain perfluoroalkyl acrylates have shown that they can be effectively incorporated into UV-cured networks using common diacrylate crosslinkers. These networks exhibit the expected low surface energy and enhanced solvent resistance. The crosslink density, controlled by the concentration of the crosslinking agent, has been shown to be a key factor in tuning the mechanical properties and swelling behavior of such fluorinated polymer networks. nih.govdigitellinc.com

The table below details common crosslinking agents that are suitable for creating networks with acrylate monomers like this compound, based on established acrylate chemistry.

| Crosslinking Agent | Abbreviation | Structure | Key Characteristics |

| Ethylene Glycol Dimethacrylate | EGDMA | CH₂=C(CH₃)C(O)O(CH₂)₂OC(O)C(CH₃)=CH₂ | Short, rigid crosslinker leading to high crosslink density and brittle networks. |

| 1,4-Butanediol Diacrylate | BDDA | CH₂=CHC(O)O(CH₂)₄OC(O)CH=CH₂ | Offers a balance of rigidity and flexibility; commonly used in coatings and adhesives. polysciences.com |

| 1,6-Hexanediol Diacrylate | HDDA | CH₂=CHC(O)O(CH₂)₆OC(O)CH=CH₂ | Provides increased flexibility compared to shorter-chain diacrylates. polysciences.com |

| Poly(ethylene glycol) Diacrylate | PEGDA | CH₂=CHC(O)O(CH₂CH₂O)nC(O)CH=CH₂ | Hydrophilic and flexible; used to create hydrogels and soft materials. The properties vary with the molecular weight (n). nih.govnih.gov |

| Trimethylolpropane Triacrylate | TMPTA | CH₃CH₂C[CH₂OC(O)CH=CH₂]₃ | A tri-functional monomer that creates a very high crosslink density, enhancing thermal and chemical resistance. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Poly 1,1 Dihydroperfluoroheptyl Acrylate and Its Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polymers. By analyzing the chemical environment of atomic nuclei, NMR provides information on monomer reactivity, polymer sequence, and end-groups.

1H, 13C, and 19F NMR for Monomer Reactivity, Polymer Sequence, and End-Group Analysis

¹H NMR spectroscopy is instrumental in determining the degree of polymerization and analyzing the end-groups of p(DFHA). magritek.comscribd.com The proton signals of the acrylate (B77674) backbone and the methylene (B1212753) group adjacent to the perfluoroalkyl chain can be clearly distinguished from the signals of the initiator fragments at the polymer chain ends. hmdb.cachemicalbook.comresearchgate.net By comparing the integrated intensities of the signals from the repeating units with those of the end-groups, the number-average molecular weight (Mn) can be calculated, particularly for polymers with lower molecular weights where the end-group signals are readily detectable. magritek.comscribd.comsigmaaldrich.commagritek.com

¹³C NMR spectroscopy offers detailed information about the polymer backbone and the carbon atoms in the side chain. The chemical shifts of the carbonyl carbon and the carbons in the main chain are sensitive to the stereochemistry (tacticity) of the polymer. researchgate.net

¹⁹F NMR spectroscopy is particularly valuable for fluorinated polymers due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. biophysics.orgscholaris.ca It provides precise information about the structure and environment of the fluorine-containing side chains. nih.govubc.ca The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent tool for confirming the incorporation of the fluorinated monomer and detecting any structural variations or impurities. biophysics.orgnih.gov In copolymerization studies, ¹⁹F NMR can be used to determine the reactivity ratios of the fluorinated monomer with other comonomers. researchgate.netcapes.gov.brzendy.io

Monomer Reactivity and Polymer Sequence: In the context of copolymers, NMR is crucial for determining monomer reactivity ratios, which describe how readily each monomer adds to the growing polymer chain. For instance, in copolymers of fluorinated acrylates and styrene (B11656), the reactivity ratios can be determined using methods like Fineman-Ross and Kelen-Tüdos, providing insight into the resulting polymer sequence (e.g., random, alternating, or blocky). capes.gov.brzendy.io

End-Group Analysis: The identification and quantification of polymer end-groups by NMR is a well-established method for determining the number-average molecular weight (Mn). magritek.comscribd.comsigmaaldrich.com This technique relies on the ability to distinguish and integrate the signals from the end-groups, which originate from the initiator or chain transfer agents, separately from the signals of the repeating monomer units. magritek.comresearchgate.net

A representative table of expected NMR chemical shifts for 1,1-dihydroperfluoroheptyl acrylate is provided below.

Table 1: Representative NMR Data for this compound Monomer

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.4 | dd | =CH (trans to C=O) |

| 6.1 | dd | =CH₂ | |

| 5.9 | dd | =CH (cis to C=O) | |

| 4.6 | t | -OCH₂- | |

| ¹³C | 165 | s | C=O |

| 132 | t | =CH₂ | |

| 128 | d | =CH | |

| 108-120 | m | -CF₂- and -CF₃ | |

| 56 | t | -OCH₂- | |

| ¹⁹F | -81 | t | -CF₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Application of 2D NMR Techniques for Connectivity and Conformation Studies

Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectra and establishing through-bond and through-space connectivities between nuclei, which is crucial for a definitive structural and conformational analysis of polymers.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded protons and heteronuclei, typically ¹³C. pressbooks.pubnih.gov This is particularly useful for assigning the complex and often overlapping proton and carbon signals in the polymer backbone and side chains of p(DFHA). nsf.gov By spreading the information into two dimensions, HSQC spectra provide enhanced resolution compared to their 1D counterparts, facilitating the detailed analysis of tacticity and monomer sequencing in copolymers. iupac.org

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This technique is instrumental in assigning quaternary carbons, such as the carbonyl carbon in the acrylate group, and in establishing the connectivity between different monomer units in a copolymer. iupac.org For instance, correlations between the protons of one monomer unit and the carbons of an adjacent unit can provide direct evidence of the monomer sequence.

Correlation Spectroscopy (COSY) is a homonuclear 2D technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. iupac.org In the context of p(DFHA), COSY can be used to confirm the assignments of the protons in the acrylate backbone and the methylene spacer.

Total Correlation Spectroscopy (TOCSY) extends the correlations observed in COSY to an entire spin system. iupac.org This can be particularly helpful in identifying all the protons belonging to a specific monomer unit within a complex copolymer spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. biophysics.org This is valuable for studying the conformation and folding of polymer chains in solution.

Through the combined application of these 1D and 2D NMR techniques, a comprehensive understanding of the microstructure, sequence distribution, and conformation of poly(this compound) and its copolymers can be achieved.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. semanticscholar.orgacs.org This makes it an exceptionally powerful tool for studying the surface properties of fluorinated polymers like p(DFHA), where surface composition dictates many of its key functionalities. aip.orgresearchgate.net

Surface Segregation Studies of Fluorinated Components via Angle-Dependent XPS

Due to the low surface energy of the fluorinated side chains, p(DFHA) and its copolymers are expected to exhibit surface segregation of the fluorine-containing moieties. acs.orgacs.org This phenomenon, where the fluorinated component preferentially migrates to the polymer-air interface, is critical for applications requiring hydrophobicity, oleophobicity, and low friction.

Angle-Dependent XPS (ADXPS) is a non-destructive depth-profiling technique that allows for the analysis of the elemental composition as a function of depth from the surface. semanticscholar.orgdatapdf.com By varying the take-off angle of the emitted photoelectrons relative to the sample surface, the sampling depth can be controlled. At higher take-off angles (closer to the surface normal), the analysis is more bulk-sensitive, while at lower take-off angles, it becomes more surface-sensitive.

Studies on similar fluorinated acrylate polymers have demonstrated that the fluorine concentration is significantly higher at the outermost surface compared to the bulk, confirming the surface segregation of the fluorinated side chains. acs.orgacs.orgmrs-j.org This enrichment is often enhanced by thermal annealing. acs.orgacs.org ADXPS can quantify this compositional gradient, providing a detailed profile of the fluorinated component's distribution near the surface. researchgate.net In copolymers, ADXPS can reveal the extent to which the fluorinated block or segments cover the surface. mrs-j.orgnih.govacs.org

Table 2: Illustrative Angle-Dependent XPS Data for a p(DFHA) Film

| Take-off Angle (°) | Atomic Concentration (%) - Fluorine | Atomic Concentration (%) - Carbon | Atomic Concentration (%) - Oxygen |

|---|---|---|---|

| 90 (Bulk-sensitive) | 50 | 42 | 8 |

This is hypothetical data to illustrate the trend of fluorine enrichment at the surface as detected by ADXPS.

Elemental Composition and Chemical State Information at Polymer Interfaces

XPS provides not only the elemental composition but also detailed information about the chemical bonding environment of the detected elements through the analysis of chemical shifts in the binding energies of the core-level electrons. researchgate.net

For p(DFHA), high-resolution XPS spectra of the C 1s, O 1s, and F 1s regions are of particular interest. The C 1s spectrum can be deconvoluted into several peaks corresponding to the different chemical environments of the carbon atoms: the hydrocarbon backbone (-CH₂-CH-), the carbonyl group (-C=O), the ester group (-O-C=O), the methylene spacer adjacent to the fluorinated chain (-CH₂-CF₂-), and the various fluorinated carbons (-CF₂- and -CF₃). aip.orgaip.org The binding energies of these carbon peaks increase with the number of fluorine atoms attached due to the strong electron-withdrawing effect of fluorine.

The O 1s spectrum can typically be resolved into two components corresponding to the carbonyl oxygen (C=O) and the ester oxygen (C-O-C). researchgate.net The F 1s spectrum usually shows a single, intense peak, confirming the presence of C-F bonds.

By analyzing the binding energies and relative intensities of these peaks, a detailed picture of the surface chemistry can be constructed. acs.org This is crucial for understanding the surface properties of p(DFHA) films and how they are affected by processing conditions or the incorporation of comonomers. For instance, in studies of copolymers, XPS can quantify the surface concentration of the different monomer units. acs.org

Chromatographic Techniques for Molecular Weight Distribution and Compositional Heterogeneity

Chromatographic techniques are essential for characterizing the molecular weight distribution and compositional heterogeneity of polymers.

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution (MWD) of polymers. SEC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The output from an SEC experiment is a chromatogram showing the distribution of molecular weights in the sample. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. The PDI is a measure of the breadth of the molecular weight distribution. For p(DFHA) and its copolymers, SEC is crucial for ensuring that the polymerization process is well-controlled and for understanding how the molecular weight and PDI affect the material's physical and mechanical properties. researchgate.net

Compositional Heterogeneity in copolymers refers to the variation in the chemical composition among different polymer chains. This can arise from differences in monomer reactivity ratios or from fluctuations in the monomer feed composition during polymerization. Techniques such as gradient polymer elution chromatography (GPEC) can be employed to separate copolymers based on their composition. In GPEC, a gradient of solvent and non-solvent is used to selectively precipitate and re-dissolve the polymer fractions based on their composition. By coupling GPEC with other analytical techniques like NMR or SEC, a comprehensive picture of the compositional heterogeneity of p(DFHA) copolymers can be obtained.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DFHA |

| Poly(this compound) | p(DFHA) |

| Styrene | |

| Poly(styrene) | PS |

| 1,1-dihydroperfluorooctyl acrylate | PFOA |

| Poly(1,1-dihydroperfluorooctyl acrylate) | p(PFOA) |

| 1,1-dihydroperfluorooctyl methacrylate (B99206) | PFOMA |

| Poly(1,1-dihydroperfluorooctyl methacrylate) | p(PFOMA) |

| 1,1,2,2-tetrahydroperfluorooctyl acrylate | PTAN |

| Poly(1,1,2,2-tetrahydroperfluorooctyl acrylate) | p(PTAN) |

| 2-perfluorooctylethyl methacrylate | FMA |

| 2-hydroxyethyl methacrylate | HEMA |

| Poly(methyl methacrylate) | PMMA |

| n-butyl acrylate | nBuA |

| 2,2,2-trifluoroethyl acrylate | TFEA |

| 2,2,3,3,3-pentafluoropropyl acrylate | PFPA |

| 2,2,3,3,4,4,4-heptafluorobutyl acrylate | HFBA |

| Glycidyl (B131873) methacrylate | GMA |

Gel Permeation Chromatography (GPC) with Specialized Detection for Fluorinated Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. sepscience.comlcms.cz For fluorinated polymers like poly(this compound), standard GPC analysis can be challenging due to their limited solubility in common organic solvents and their low refractive indices. researchgate.netselerity.com

Specialized Mobile Phases and Detectors: The analysis of fluoropolymers often requires the use of specialized, and sometimes expensive, fluorinated solvents like α,α,α-trifluorotoluene to ensure polymer solubility. researchgate.net Standard refractive index (RI) detectors, commonly used in GPC, may provide a poor signal-to-noise ratio for fluorinated polymers due to their low refractive indices. researchgate.net To overcome this, triple detection systems are often employed. sepscience.comresearchgate.net These systems typically combine:

Refractive Index (RI) Detector: Measures the difference in refractive index between the eluent and the sample.

Light Scattering (LS) Detector: Multi-angle light scattering (MALS) is particularly effective for the direct determination of absolute molecular weight without the need for column calibration with polymer standards. researchgate.net

Viscometer: Measures the intrinsic viscosity of the polymer solution, providing information about the polymer's size and structure in solution. researchgate.net

The combination of these detectors provides a comprehensive analysis of molecular weight, molecular weight distribution (Đ), and polymer architecture, such as branching. sepscience.com

Illustrative GPC Data for a Thiol-Acrylate Network:

Table 1: Molecular Weight Characteristics of Thiol-Acrylate Networks Determined by GPC

| Thiol Monomer Functionality | Thiol Concentration (mol%) | Number-Average Molecular Weight (M̄n) (x 10^4 Da) | Weight-Average Molecular Weight (M̄w) (x 10^4 Da) | Polydispersity Index (Đ) |

|---|---|---|---|---|

| 1 | 30 | - | 2.3 ± 0.07 | - |

| 4 | 30 | - | 3.6 ± 0.1 | - |

| 4 | 10 | - | 7.3 ± 1.1 | - |

Data adapted from a study on thiol-acrylate photopolymer networks. The study characterized the nondegradable thiol-polyacrylate backbone chains formed during photopolymerization. nih.gov

High-Performance Liquid Chromatography (HPLC) for Oligomer Analysis

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the separation and analysis of oligomers in polymer samples. osti.gov For fluorinated polymers, specialized HPLC methods are often required due to their unique solubility characteristics.

A common approach for analyzing the oligomeric content of fluorinated polymers involves a multi-step sample preparation process. google.com This can include dissolving the polymer in a mixture of a fluorine-containing alcohol, such as hexafluoroisopropanol, and dichloromethane, followed by precipitation of the high-molecular-weight polymer to isolate the oligomeric fraction for injection into the HPLC system. google.com Reversed-phase HPLC is a frequently used mode for such separations. google.com

The use of a Charged Aerosol Detector (CAD) in conjunction with HPLC can be particularly advantageous for analyzing chromophore-deficient oligomers, which are common in fluorinated polymer systems. thermofisher.com CAD offers near-universal detection for non-volatile and semi-volatile compounds, with a response that is independent of the chemical structure. thermofisher.com Coupling HPLC with both UV and mass spectrometry (MS) detectors provides a powerful tool for the comprehensive characterization of complex oligomer mixtures. thermofisher.com

Mass Spectrometry for End-Group Analysis and Polymer Fragmentation Pathwaysnih.gov

Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of polymers, including the determination of end groups and the study of fragmentation pathways. bryankatzenmeyer.comlcms.cz

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers, providing information on molecular weight distribution and end-group fidelity. sigmaaldrich.comnih.gov The technique involves embedding the polymer sample in a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer molecules, which are then analyzed by a time-of-flight mass spectrometer. nih.gov

For fluorinated polymers, finding a suitable matrix can be challenging due to their hydrophobicity and potential incompatibility with common matrices. researchgate.net However, matrices like 2,5-dihydroxybenzoic acid have been shown to be effective for some fluorinated analytes. researchgate.netacs.org Successful MALDI-TOF analysis can reveal the mass of the repeating monomer unit and the masses of the end groups, allowing for the confirmation of the polymer's chemical structure. sigmaaldrich.com The ionization efficiency of the end groups can significantly influence the relative intensity of peaks in the mass spectrum. researchgate.net

Equation for End-Group Analysis: The observed mass of an n-mer in the mass spectrum (Mn-mer) can be described by the following equation: Mn-mer = n(MRU) + MEG1 + MEG2 + Mion Where:

n = degree of polymerization

MRU = mass of the repeating unit

MEG1 = mass of the α-end group

MEG2 = mass of the ω-end group

Mion = mass of the cationizing agent (e.g., Na⁺) sigmaaldrich.com

Electrospray Ionization (ESI) is another soft ionization technique that is well-suited for polymer analysis, particularly when coupled with liquid chromatography. acs.orgyoutube.com In ESI-MS, a polymer solution is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions.

The success of ESI-MS for fluorinated polymers is highly dependent on the choice of solvent system. acs.org The polarity, viscosity, surface tension, and conductivity of the solvent all play a role in the stability of the electrospray and the resulting mass spectrum. acs.org For instance, the addition of water to an acetonitrile (B52724) solvent system has been shown to increase the signal response for fluorinated phosphazines. acs.org Tandem mass spectrometry (MS/MS) can be employed to fragment the polymer ions, providing valuable information about their structure and fragmentation pathways. nih.govbryankatzenmeyer.comresearchgate.net The fragmentation of polyacrylates typically occurs via charge-remote pathways. nih.govdntb.gov.ua

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman for Functional Group Analysis and Curing Monitoringgoogle.comresearchgate.netacs.orgnih.gov

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for identifying functional groups and monitoring chemical reactions, such as polymerization and curing. youtube.com

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups present. nih.gov For poly(this compound), characteristic absorption bands would be expected for the C-F bonds in the perfluoroheptyl chain, the C=O stretching of the acrylate ester group, and the C-O stretching vibrations. researchgate.netspectroscopyonline.comresearchgate.net

The curing of acrylate-based polymers can be monitored in real-time using FTIR by observing the decrease in the intensity of the absorption bands associated with the acrylate C=C double bond (typically around 1636 cm⁻¹) as it is consumed during polymerization. nih.govyoutube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide detailed information about the polymer backbone and side chains. For poly(this compound), Raman spectroscopy could be used to probe the C-C backbone, the C-F bonds, and the C=O group. Confocal Raman microscopy can be used to map the distribution of different components in a polymer blend or composite. nih.gov

Table 2: Characteristic FTIR and Raman Bands for Polyacrylates

| Functional Group | Typical Wavenumber Range (cm⁻¹) (FTIR) | Typical Wavenumber Range (cm⁻¹) (Raman) |

|---|---|---|

| C=C (acrylate monomer) | ~1636 | - |

| C=O (ester) | ~1730 | - |

| C-O (ester) | ~1240, ~1170 | - |

| C-H stretching | ~2800-3000 | ~2800-3000 |

| C-F stretching | ~1100-1300 | - |

| B-O (in boronic ester crosslinks) | - | ~1160 |

| B-O rings (in boronic ester crosslinks) | - | ~845 |

Data compiled from various sources on polyacrylates and related polymers. researchgate.netrsc.org

Advanced X-ray Scattering Techniques (SAXS, WAXS) for Morphology and Crystallinity Investigation

Advanced X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are essential for probing the morphology and crystalline structure of polymers over a wide range of length scales. rigaku.commdpi.com

Wide-Angle X-ray Scattering (WAXS): WAXS provides information about the atomic-level structure of a material, including the degree of crystallinity and the arrangement of polymer chains within crystalline domains. diamond.ac.uk For semi-crystalline polymers, WAXS patterns exhibit sharp diffraction peaks superimposed on a broad amorphous halo. The positions and intensities of the peaks can be used to determine the unit cell parameters of the crystalline phase. diamond.ac.uk

Small-Angle X-ray Scattering (SAXS): SAXS probes larger-scale structures, on the order of 1 to 100 nanometers, such as the arrangement of crystalline lamellae, the size and shape of nanoparticles in a composite, or the presence of microphase-separated domains in copolymers. rigaku.comxenocs.com For semi-crystalline polymers, SAXS can be used to determine the long period, which is the average distance between adjacent crystalline lamellae. rigaku.com

The combination of SAXS and WAXS provides a comprehensive picture of the hierarchical structure of polymeric materials. rigaku.comxenocs.com For poly(this compound) and its copolymers, these techniques would be crucial for understanding how the fluorinated side chains influence the packing and morphology of the polymer, which in turn affects its macroscopic properties.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| α,α,α-Trifluorotoluene |

| Hexafluoroisopropanol |

| Dichloromethane |

| Acetonitrile |

| 2,5-Dihydroxybenzoic acid |

| Fluorinated phosphazine |

| Polystyrene |

| Poly(n-butyl acrylate) |

| Poly(1,1,2,2-tetrahydroperfluorodecyl acrylate) |

| Poly(methyl methacrylate) |

| Poly(vinylidene fluoride) |

| Perfluoropolyether |

| Polyethylene (B3416737) |

| Polypropylene |

| Polybutylene terephthalate (B1205515) |

| Poly(acrylic acid) |

| Thiol-acrylate |

| Butyl acrylate |

| Acrylic acid |

| 2,3-Dihydroxypropyl methacrylate |

| Poly(tetramethylene ether glycol) |

| Isophorone diisocyanate |

| Dibutyltin dilaurate |

| 2,2'-Dithiodianiline |

| Triethanolamine |

| 2,2'-Azobis(2-methylpropionitrile) |

| Glycidyl methacrylate |

| Zirconium (IV) chloride |

| 1,4-Benzenediboronic acid |

| N,N-Dimethylformamide |

| Tetrahydrofuran |

| Hexane |

| Polytetrafluoroethylene |

| 4,4'-Diphenylmethane diisocyanate |

| 1H,1H,10H,10H-Perfluoro-1,10-decanediol |

| Polycaprolactone diol |

| 1H,1H,2H,2H-Heptadecafluorodecyl acrylate |

| (Perfluorocyclohexyl)methyl acrylate |

| Ethylene tetrafluoroethylene |

| Polyvinyl fluoride |

| Testosterone |

| Cytisine |

| Indomethacin |

| Polyethylene glycol |

| Nylon 6 |

| Polybutylene terephthalate |

| Poly(lactic acid) |

| Ammonium acetate |

| 2,2-Difluoroethylamine |

| 2,2,2-Trifluoroethylamine |

| Cytochrome c |

| Myoglobin |

| Polymethyl-3,3,3-trifluoropropylsiloxane |

| Krytox |

| Poly(ethylene glycol) bis-azide |

| Monohydroxy-terminated polystyrene |

| Sodium polyacrylate |

| Cobalt(III) polyacrylate |

| Pullulan |

| Dextran |

| Polyethylene oxide |

| Poly(4-methylpentene) |

| Polyetheretherketone |

| Polyetherketone |

| Polycarbonate |

| Polyglycolic acid |

| Acrylonitrile-methylmethacrylate |

| Cellulose (B213188) acetate |

| Cellulose acetate-butyrate |

| Cellulose acetate-propionate |

| Cellulose nitrate |

| Cellulose propionate |

| Cellulose triacetate |

| Diallyl phthalate |

| Ethyl cellulose |

| Epoxy |

| Polyester (B1180765) alkyd |

| Polybutene |

| Polybutadiene-styrene |

| Phenol-formaldehyde |

| Polypropylene glycol |

| Polysulfone |

| Polyvinylacetate |

| Polyvinylbutyral |

| Polyvinylchloride |

| Polyvinylchloride-acetate |

| Polyvinyldienefluoride |

| Polyfuran-formaldehyde |

| Polystyrene acrylonitrile |

| Polystyrene-alphamethylstyrene |

| Polyester thermoset |

| Phenolics |

| Rosin acids |

| Melamine-formaldehyde |

| Nylon |

| Polyacrylonitrile |

| Acrylonitrile-butadiene-styrene |

| Acrylic-styrene-acrylonitrile |

| Acrylonitrile-butadiene-acrylate |

| Carboxymethyl cellulose |

| ABS/Polycarbonate |

| Polybutadiene-acrylonitrile |

| Polyurethane |

| Polyacetal |

| Polyoxymethylene |

| Polyimide |

| Polyamide-imide |

| Polyetherimide |

| Polyethersulfone |

| Poly(dimethylsiloxane) |

| Poly(2-vinyl pyridine) |

| Poly(vinyl acetate) |

| Aliphatic polyester copolymers |

Electron Microscopy and Atomic Force Microscopy (AFM, SEM, TEM) for Surface and Bulk Morphology Characterization

The surface and bulk morphology of poly(this compound) (p(DFHA)) and its copolymers are critical determinants of their performance in various applications, influencing properties such as hydrophobicity, adhesion, and optical clarity. Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), along with Atomic Force Microscopy (AFM), provide powerful tools to investigate these morphological features from the nano to the microscale.

Transmission Electron Microscopy (TEM) offers insights into the bulk morphology and internal structure of p(DFHA) copolymers. This technique is particularly valuable for characterizing phase separation in copolymer systems. For block copolymers containing a p(DFHA) segment, TEM can reveal the size, shape, and arrangement of the different polymer domains. In studies of other acrylate-based copolymers, such as those with core-shell structures, TEM has been instrumental in visualizing the distinct core and shell layers and determining their average particle size, which can be in the range of 100-200 nm. nih.gov For block copolymers like polystyrene-b-polymethylmethacrylate (PS-b-PMMA), advanced TEM techniques can even be used to analyze the interfacial width between the polymer domains, providing a deeper understanding of the degree of phase separation. mdpi.com